4-Fumarylacetoacetic acid

Catalog No.
S622500
CAS No.
28613-33-4
M.F
C8H8O6
M. Wt
200.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fumarylacetoacetic acid

CAS Number

28613-33-4

Product Name

4-Fumarylacetoacetic acid

IUPAC Name

(E)-4,6-dioxooct-2-enedioic acid

Molecular Formula

C8H8O6

Molecular Weight

200.14 g/mol

InChI

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/b2-1+

InChI Key

GACSIVHAIFQKTC-OWOJBTEDSA-N

SMILES

C(C(=O)CC(=O)O)C(=O)C=CC(=O)O

Synonyms

fumarylacetoacetate

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)C=CC(=O)O

Isomeric SMILES

C(C(=O)CC(=O)O)C(=O)/C=C/C(=O)O
  • Origin: Fumarylacetoacetic acid is formed from maleylacetoacetate by the enzyme maleylacetoacetate isomerase [, ]. Maleylacetoacetate itself is an intermediate in the breakdown of the amino acid tyrosine [].
  • Significance: Fumarylacetoacetic acid is a vital intermediate in tyrosine metabolism. Understanding its role and potential disruptions can aid research into various diseases, including tyrosinemia type 1 (hereditary tyrosinemia) [].

Molecular Structure Analysis

  • Key features: The molecule has the chemical formula C₈H₈O₆ and a molar mass of 200.146 g/mol []. Its structure contains a central carbon chain with a double bond (fumarate moiety) and two ketone groups (C=O) on either side of the double bond. Additionally, it has two carboxylic acid groups (COOH) at the ends of the chain [, ].
  • Notable aspects: The presence of the double bond and the two ketone groups makes fumarylacetoacetic acid a relatively reactive molecule. The carboxylic acid groups contribute to its water solubility [].

Chemical Reactions Analysis

  • Formation: Fumarylacetoacetic acid is formed from maleylacetoacetate by the enzyme maleylacetoacetate isomerase as shown in the balanced equation below []:
Maleylacetoacetate -> Fumarylacetoacetate
  • Further metabolism: Fumarylacetoacetic acid is subsequently converted to succinylacetoacetate by the enzyme fumarylacetoacetoacetase []. This reaction is crucial for the complete breakdown of tyrosine.
  • Other relevant reactions: There is limited information on other specific reactions involving fumarylacetoacetic acid in scientific literature.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of multiple polar groups (carboxylic acids).
  • Solubility: The carboxylic acid groups suggest good water solubility [].
  • Melting point and boiling point: Data unavailable in scientific literature reviewed.

Fumarylacetoacetic acid acts as an intermediate metabolite in the tyrosine degradation pathway. It serves as a substrate for the enzyme fumarylacetoacetoacetase, which converts it into succinylacetoacetate for further breakdown [].

Biochemical Marker:

4-FAA serves as a biomarker for fumarylacetoacetoacetic acid (FA) deficiency, a rare autosomal recessive metabolic disorder. The enzyme fumarylacetoacetoacetate hydrolyase (FAH) is responsible for converting 4-FAA to acetoacetate and fumarate. In FA deficiency, a defective FAH enzyme leads to the accumulation of 4-FAA in the body fluids, which can be detected through urine and blood tests . This detection helps diagnose the condition and monitor its treatment.

Enzyme Activity Studies:

Research also utilizes 4-FAA to study the activity and function of FAH. By measuring the conversion rate of 4-FAA to its products in cell cultures or tissue samples, scientists can assess FAH enzyme activity. This helps understand the underlying mechanisms of FA deficiency and evaluate the potential effectiveness of new therapeutic strategies aimed at restoring or enhancing FAH activity .

Physical Description

Solid

XLogP3

-0.7

Other CAS

28613-33-4

Wikipedia

4-fumarylacetoacetic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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